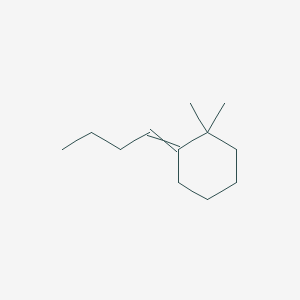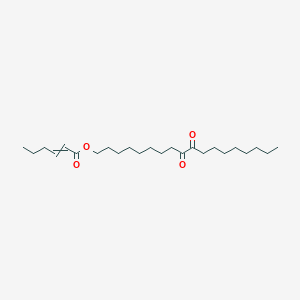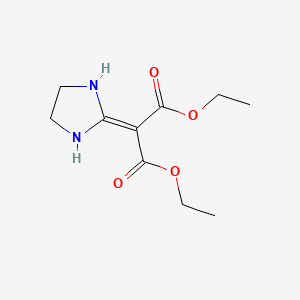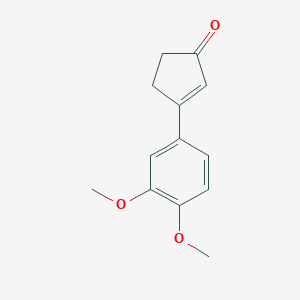
Indium, tris(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indium, tris(phenylmethyl)-, also known as indium triphenylmethyl, is an organoindium compound. Indium is a post-transition metal that has gained significant attention in various fields due to its unique properties. The compound is characterized by the presence of three phenylmethyl groups attached to an indium atom, making it a valuable reagent in organic synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of indium, tris(phenylmethyl)- typically involves the reaction of indium trichloride with phenylmethyl magnesium bromide (a Grignard reagent). The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
InCl3+3PhCH2MgBr→In(PhCH2)3+3MgBrCl
Industrial Production Methods: While the laboratory synthesis of indium, tris(phenylmethyl)- is well-documented, its industrial production is less common due to the specialized conditions required. advancements in organometallic chemistry may pave the way for scalable production methods in the future.
Analyse Chemischer Reaktionen
Types of Reactions: Indium, tris(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form indium(III) species.
Reduction: It can be reduced to form lower oxidation state indium compounds.
Substitution: The phenylmethyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides, alkoxides, and amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indium(III) oxide, while substitution reactions can produce a variety of organoindium compounds.
Wissenschaftliche Forschungsanwendungen
Indium, tris(phenylmethyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which indium, tris(phenylmethyl)- exerts its effects varies depending on the application:
Vergleich Mit ähnlichen Verbindungen
Indium tris-dipivaloylmethanate: Known for its high volatility and use in chemical vapor deposition.
Tris(allyl)indium: Used in the synthesis of indium-containing materials.
Uniqueness: Indium, tris(phenylmethyl)- is unique due to its specific structure and reactivity, making it a versatile reagent in both organic synthesis and industrial applications. Its ability to form stable complexes with various ligands sets it apart from other indium compounds.
Eigenschaften
CAS-Nummer |
125706-16-3 |
|---|---|
Molekularformel |
C21H21In |
Molekulargewicht |
388.2 g/mol |
IUPAC-Name |
tribenzylindigane |
InChI |
InChI=1S/3C7H7.In/c3*1-7-5-3-2-4-6-7;/h3*2-6H,1H2; |
InChI-Schlüssel |
VXYBQDNBICTYEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C[In](CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline](/img/structure/B14290418.png)

![3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine](/img/structure/B14290426.png)
![[(3-Chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]acetyl chloride](/img/structure/B14290432.png)

![3,3-Difluoro-1,4-bis[(trimethylsilyl)oxy]bicyclo[2.2.0]hexan-2-one](/img/structure/B14290444.png)
![3-Oxo-N-[(pyridin-2-yl)methyl]butanamide](/img/structure/B14290448.png)







